molecular formula C8H4BrCl B8064432 1-Bromo-2-chloro-4-ethynylbenzene

1-Bromo-2-chloro-4-ethynylbenzene

Cat. No.: B8064432
M. Wt: 215.47 g/mol
InChI Key: MZIUQDPOZXACHL-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-ethynylbenzene (CAS: Not explicitly provided in evidence; structurally inferred) is a substituted aromatic compound featuring bromo and chloro substituents at the 1- and 2-positions, respectively, and an ethynyl group at the 4-position. The ethynyl group (sp-hybridized carbon) introduces linear geometry and electron-withdrawing character, influencing the compound’s electronic properties and reactivity.

Properties

IUPAC Name

1-bromo-2-chloro-4-ethynylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIUQDPOZXACHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-ethynylbenzene can be synthesized through several methods. One common approach involves the halogenation of 4-ethynylbenzene. The process typically starts with the bromination of 4-ethynylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar halogenation processes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The industrial methods also focus on minimizing by-products and maximizing the efficiency of the halogenation reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-4-ethynylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.

    Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Sonogashira coupling, to form more complex aromatic compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Coupling: Palladium catalysts and copper(I) iodide in the presence of a base like triethylamine.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The reactions of this compound typically yield products such as substituted benzene derivatives, coupled aromatic compounds, and various oxidized or reduced forms of the original molecule.

Scientific Research Applications

Scientific Research Applications of 1-Bromo-2-chloro-4-ethynylbenzene

This compound is a chemical compound with applications in various scientific research fields. Several studies highlight its role as a building block in synthesizing more complex molecules and investigating chemical reactivity .

Regioselectivity Studies

  • 1,3-Dipolar Cycloaddition: this compound is used in regioselectivity studies involving 1,3-dipolar cycloaddition reactions . In one case study, it was reacted with 2-azido-N-(4-diazenylphenyl) acetamide to explore the regioselectivity of the reaction. The study determined that the dipole has a nucleophilic character in this reaction .
  • Reactivity Indices: The same study calculated local reactivity indices to understand the reactivity of each site in the reactants. The high local nucleophilicity indices of N23 in 2-azido-N-(4-diazenylphenyl) acetamide define it as the most nucleophilic nitrogen, while C13 in 4-bromo-2-chloro-1-ethynylbenzene has the highest indices, identifying it as the most electrophilic carbon .

Synthesis of Intermediates

  • Dapagliflozin Preparation: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene is used as an intermediate in the preparation of dapagliflozin, a drug used for treating type 2 diabetes . A process for preparing this intermediate involves reacting a compound of Formula IV with phenetole and reducing the reaction product .

Cancer Research

  • Tumor Reduction: 2-Bromo-1-chloro-4-ethynylbenzene has been observed to lead to a reduction in tumor size.
  • Anticancer Agents: Certain compounds, including compound 118, have demonstrated significant anticancer activity. For instance, compound 118, 1-(1,3-benzodioxol-5-yl)-3-(1-methyl-1H-indol-2-yl)prop-2-en-1-one, caused cell cycle arrest at the G2/M phase and induced apoptosis by disrupting mitochondrial function and increasing reactive oxygen species (ROS) levels . In vivo studies showed that it significantly inhibited tumor growth in a xenograft model of MHCC-97H cells without causing notable toxicity, suggesting its potential as a dual-targeted anticancer agent .
  • Tubulin-Targeting Cancer Therapies: Compound 5 exhibited potent activity against MDA-MB-231 breast cancer cells and induced G2/M phase arrest . Its phosphate prodrug, compound 6, demonstrated vascular disrupting activity in vivo, reducing bioluminescence signal in a kidney cancer model in mice .
  • Estrogen Receptor Targeting: Compounds 38 and 39 showed significant binding affinity for ER-α and effectively reduced ER-α protein levels, indicating a suppression of estrogen signaling . These compounds bind to the active site of ER-α, causing conformational changes that inhibit receptor activity and show promise as anti-breast-cancer agents targeting ER-α .

Table of Reactivity Indices

Parameter2-azido-N-(4-diazenylphenyl) acetamide4-bromo-2-chloro-1-ethynylbenzene
Global Nucleophilicity (N)3.05 eV2.84 eV
Hardness2.19 eV2.56 eV
SoftnessInverse of HardnessInverse of Hardness
Electronegativity (χ)4.13 eV3.97 eV

Table of Transition State and Activation Energies

Gas phase ETS (eV)Gas phase Ea (kcal/mol)In DMSO ETS (eV)In DMSO Ea (kcal/mol)
1,4 triazole-110271.421.2-110272.020.4
1,5 triazole-110271.99.5-110272.312.1

Mechanism of Action

The mechanism by which 1-bromo-2-chloro-4-ethynylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles through a nucleophilic aromatic substitution mechanism. In coupling reactions, the ethynyl group forms new carbon-carbon bonds via palladium-catalyzed cross-coupling mechanisms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
1-Bromo-2-chloro-4-ethynylbenzene Br (1-), Cl (2-), C≡CH (4-) C₈H₅BrCl 217.49 (inferred) Ethynyl group (EWG), para-substituted; linear geometry enhances conjugation potential
1-Bromo-4-chloro-2-ethenylbenzene Br (1-), Cl (4-), CH=CH₂ (2-) C₈H₆BrCl 217.49 Ethenyl (sp², EWG); ortho-substituted; reduced conjugation length vs. ethynyl
4-Bromo-2-chloro-1-ethoxybenzene Br (4-), Cl (2-), OCH₂CH₃ (1-) C₈H₈BrClO 243.50 Ethoxy (EDG, sp³); meta-directing; increased solubility in polar solvents
1-Bromo-4-chlorobenzene Br (1-), Cl (4-) C₆H₄BrCl 191.46 Simple dihalobenzene; para-substituted; symmetrical structure; high dipole moment
4-Bromo-2-chlorobenzonitrile Br (4-), Cl (2-), CN (1-) C₇H₃BrClN 216.46 Nitrile (strong EWG); meta-directing; high polarity and thermal stability

Key Observations :

  • Electronic Effects : The ethynyl group in the target compound is a stronger electron-withdrawing group (EWG) than ethenyl or ethoxy, activating the ring for nucleophilic substitution at positions ortho/para to the substituents. In contrast, ethoxy (EDG) deactivates the ring .
  • Symmetry : Para-substituted dihalobenzenes (e.g., 1-Bromo-4-chlorobenzene) exhibit higher symmetry, leading to distinct crystallinity and melting points (63–66°C) , whereas ortho-substituted analogs (e.g., 1-Bromo-2-chlorobenzene) have lower symmetry and higher boiling points (198–201°C) due to dipole interactions .

Biological Activity

1-Bromo-2-chloro-4-ethynylbenzene is an organic compound that belongs to the family of halogenated aromatic compounds. Its structure includes a bromine atom, a chlorine atom, and an ethynyl group attached to a benzene ring. This compound has garnered interest in various fields, including medicinal chemistry and material science, due to its unique biological activities and potential applications.

Structural Formula

The molecular formula for this compound is C8H5BrClC_8H_5BrCl. The compound features a bromine atom at the 1-position, a chlorine atom at the 2-position, and an ethynyl group at the 4-position on the benzene ring.

Physical Properties

PropertyValue
Molecular Weight221.48 g/mol
Melting PointNot available
Boiling PointNot available
Log P (octanol-water)3.75

Pharmacological Profile

This compound exhibits several biological activities that make it a compound of interest in pharmacology:

  • CYP Enzyme Inhibition : It has been identified as an inhibitor of several cytochrome P450 enzymes, particularly CYP1A2 and CYP2C9. This inhibition can affect drug metabolism and efficacy, making it relevant in drug-drug interaction studies .
  • BBB Permeability : The compound is noted for its ability to permeate the blood-brain barrier (BBB), which is crucial for developing central nervous system (CNS) drugs .
  • P-glycoprotein Substrate : Interestingly, it is not a substrate for P-glycoprotein (P-gp), which is a significant factor in determining the bioavailability of many therapeutic agents .

Study on Anticancer Activity

A recent study investigated the anticancer potential of halogenated ethynylbenzenes, including this compound. The findings indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

Synthesis and Derivatives

Research has also focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the ethynyl group have been shown to improve selectivity and potency against specific molecular targets in cancer cells .

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